![molecular formula C20H16N2O3 B4730872 N-[3-(cinnamoylamino)phenyl]-2-furamide](/img/structure/B4730872.png)
N-[3-(cinnamoylamino)phenyl]-2-furamide
Overview
Description
N-[3-(cinnamoylamino)phenyl]-2-furamide (abbreviated as CAF) is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. CAF belongs to the class of amides and has a molecular weight of 307.36 g/mol.
Scientific Research Applications
N-[3-(cinnamoylamino)phenyl]-2-furamide has been extensively studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Mechanism of Action
The exact mechanism of action of N-[3-(cinnamoylamino)phenyl]-2-furamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
N-[3-(cinnamoylamino)phenyl]-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied for its toxicological profile, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(cinnamoylamino)phenyl]-2-furamide. One area of research is the development of this compound-based therapeutics for the treatment of various diseases. Another area of research is the investigation of the toxicological profile of this compound to ensure its safety for human use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a modulator of signaling pathways in the body.
properties
IUPAC Name |
N-[3-[[(Z)-3-phenylprop-2-enoyl]amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(12-11-15-6-2-1-3-7-15)21-16-8-4-9-17(14-16)22-20(24)18-10-5-13-25-18/h1-14H,(H,21,23)(H,22,24)/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPAVBXTFNDQKP-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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